molecular formula C15H24N2OS B4676288 N-(1-ethyl-4-piperidinyl)-5-isopropyl-3-thiophenecarboxamide

N-(1-ethyl-4-piperidinyl)-5-isopropyl-3-thiophenecarboxamide

Cat. No. B4676288
M. Wt: 280.4 g/mol
InChI Key: YFZQGGNGNQTRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-4-piperidinyl)-5-isopropyl-3-thiophenecarboxamide, commonly known as EPTC, is a selective herbicide that is used to control annual grasses and certain broadleaf weeds in crops such as corn, soybeans, and potatoes. The chemical structure of EPTC is C16H26N2O2S, and it is classified as a thiocarbamate herbicide. In recent years, EPTC has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

EPTC works by inhibiting the synthesis of fatty acids in the target plants, which leads to the disruption of cell membranes and ultimately the death of the plant. The mechanism of action of EPTC in scientific research is not well understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
EPTC has been found to have a range of biochemical and physiological effects in plants, including the inhibition of fatty acid synthesis, the disruption of cell membranes, and the induction of oxidative stress. In scientific research, EPTC has been found to have anti-tumor properties and has been shown to inhibit the accumulation of beta-amyloid peptides in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using EPTC in lab experiments is its well-established use as a herbicide, which makes it readily available and easy to obtain. However, one limitation is that EPTC is a toxic chemical that requires careful handling and disposal.

Future Directions

There are several potential future directions for research on EPTC. One area of interest is its potential use in cancer treatment, as it has been found to have anti-tumor properties. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the accumulation of beta-amyloid peptides in the brain. Additionally, further research is needed to better understand the mechanism of action of EPTC in scientific research.

Scientific Research Applications

EPTC has been widely used as a herbicide in agriculture, but its potential applications in scientific research have also been explored. EPTC has been found to have anti-tumor properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the accumulation of beta-amyloid peptides in the brain.

properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-5-propan-2-ylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS/c1-4-17-7-5-13(6-8-17)16-15(18)12-9-14(11(2)3)19-10-12/h9-11,13H,4-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZQGGNGNQTRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CSC(=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethylpiperidin-4-yl)-5-(propan-2-yl)thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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